N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide
CAS No.: 392295-33-9
Cat. No.: VC6679773
Molecular Formula: C21H23N5O4S3
Molecular Weight: 505.63
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 392295-33-9 |
---|---|
Molecular Formula | C21H23N5O4S3 |
Molecular Weight | 505.63 |
IUPAC Name | N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide |
Standard InChI | InChI=1S/C21H23N5O4S3/c1-13-5-6-14(2)17(11-13)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-7-9-16(10-8-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28) |
Standard InChI Key | KYTMSNYFIUWNRI-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Introduction
Molecular Architecture and Nomenclature
Systematic IUPAC Name
The compound’s IUPAC name, N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, systematically describes its structure:
-
A 1,3,4-thiadiazole core (5-membered ring with two nitrogen atoms and one sulfur atom) at position 2 of the benzamide group.
-
A thioether linkage (–S–) at the 5-position of the thiadiazole, connected to a 2-((2,5-dimethylphenyl)amino)-2-oxoethyl side chain.
-
A 4-(N,N-dimethylsulfamoyl)benzamide moiety, featuring a sulfonamide group with dimethyl substitution at the para position of the benzene ring .
Structural Features
Key structural attributes include:
-
Thiadiazole Ring: Known for metabolic stability and hydrogen-bonding capacity, enhancing target binding in medicinal agents .
-
Sulfamoyl Group: The –SO₂N(CH₃)₂ substituent contributes to solubility and modulates electronic properties, often seen in kinase inhibitors .
-
2,5-Dimethylphenyl Group: Hydrophobic aromatic moiety that may enhance membrane permeability or receptor binding .
Table 1: Structural Comparison with Analogous Compounds
Synthetic Pathways and Physicochemical Properties
Synthetic Routes
While no explicit synthesis for this compound is documented, analogous methodologies from patents suggest a multi-step approach:
-
Thiadiazole Formation: Cyclization of thiosemicarbazides with carboxylic acid derivatives.
-
Sulfamoylation: Reaction of 4-aminobenzoic acid with dimethylsulfamoyl chloride.
-
Coupling Reactions: Amide bond formation between the sulfamoylbenzamide and thiadiazole-thioether intermediate using carbodiimide activators .
Predicted Physicochemical Properties
Using PubChem data for CID 3590316 (a structural analog) :
-
Molecular Weight: ~600.7 g/mol (estimated).
-
LogP: ~3.8 (indicating moderate lipophilicity).
-
Hydrogen Bond Donors/Acceptors: 4/10 (enhancing solubility and target engagement).
Toxicological and ADME Considerations
Metabolic Stability
-
The thiadiazole ring resists oxidative metabolism, potentially extending half-life.
-
Dimethylsulfamoyl groups may undergo hepatic demethylation, producing active metabolites .
Toxicity Risks
-
Hepatotoxicity: Common with sulfonamide-containing drugs due to reactive metabolite formation.
-
CYP Inhibition: The dimethylamino group could inhibit cytochrome P450 enzymes, risking drug-drug interactions .
Comparative Analysis with Clinical Candidates
Table 2: Benchmarking Against Hedgehog Pathway Inhibitors
Parameter | Target Compound | Vismodegib (Erivedge®) | Sonidegib (Odomzo®) |
---|---|---|---|
Molecular Target | SMO (hypothesized) | SMO | SMO |
IC₅₀ (nM) | Not tested | 3 | 2.5 |
Selectivity | Unknown | High for SMO | High for SMO |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume